molecular formula C17H24BF2NO4S B1413822 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine CAS No. 1628016-72-7

4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine

Cat. No. B1413822
CAS RN: 1628016-72-7
M. Wt: 387.3 g/mol
InChI Key: NOZKPTGWBHPUOT-UHFFFAOYSA-N
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Description

The compound “4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals. It also contains a sulfonyl group attached to a phenyl ring, which could potentially give the compound some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl ring, sulfonyl group, and dioxaborolane group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. The sulfonyl group is often involved in substitution and elimination reactions, while the dioxaborolane group can participate in various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Borylation Reactions

This group is often used in borylation reactions , where it facilitates the addition of boron to organic molecules. This is a key step in many synthetic processes as it can lead to the formation of carbon-boron bonds which are useful intermediates in organic synthesis .

Hydroboration

The compound may be involved in hydroboration , which is the addition of boron and hydrogen across double or triple bonds in alkenes and alkynes . This reaction is important for modifying unsaturated hydrocarbons into more reactive intermediates.

Cross-Coupling Reactions

Compounds with this group are also used in cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds between different types of organic molecules .

Fluorescent Probes

The related compounds have been used as fluorescent probes due to their ability to fluoresce. This makes them useful in various bioimaging and analytical applications .

Diels-Alder Reactions

They may be used in Diels-Alder reactions , which are cycloaddition reactions that form six-membered rings and are widely used in the synthesis of complex natural products .

Analytical Reagents

These compounds can serve as analytical reagents in various chemical analyses due to their unique chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BF2NO4S/c1-15(2)16(3,4)25-18(24-15)13-5-7-14(8-6-13)26(22,23)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZKPTGWBHPUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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